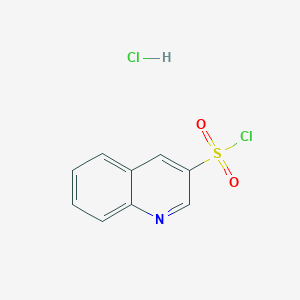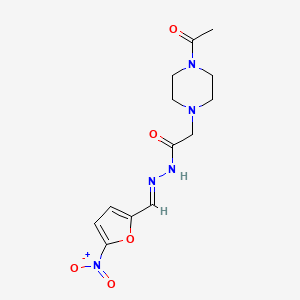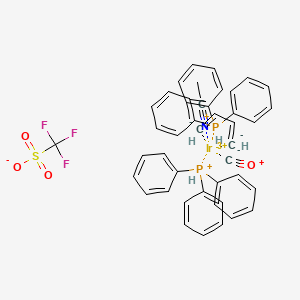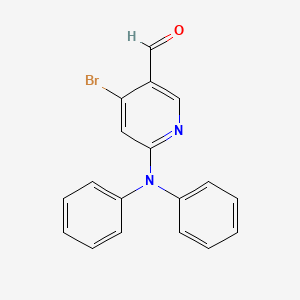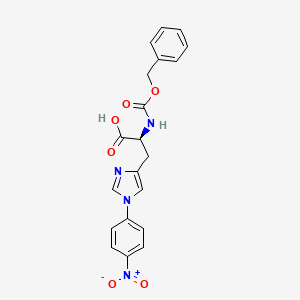
Z-His(Dnp)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-His(Dnp)-OH, also known as Nα-benzyloxycarbonyl-Nπ-2,4-dinitrophenyl-L-histidine, is a synthetic peptide derivative. This compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group at the N-terminal and a 2,4-dinitrophenyl (Dnp) group attached to the imidazole ring of histidine. These protecting groups are commonly used in peptide synthesis to prevent unwanted side reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-His(Dnp)-OH typically involves the protection of the histidine amino group with a benzyloxycarbonyl (Z) group and the subsequent introduction of the 2,4-dinitrophenyl (Dnp) group to the imidazole ring. The process generally follows these steps:
Protection of Histidine: The amino group of histidine is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Introduction of Dnp Group: The protected histidine is then reacted with 2,4-dinitrofluorobenzene to introduce the Dnp group to the imidazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Z-His(Dnp)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Z and Dnp protecting groups under acidic or basic conditions.
Substitution Reactions: The Dnp group can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the Z group, while the Dnp group can be removed using hydrazine.
Substitution: Nucleophiles such as amines or thiols can react with the Dnp group under basic conditions.
Major Products Formed
The major products formed from these reactions include the deprotected histidine and substituted derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Z-His(Dnp)-OH has several applications in scientific research:
Peptide Synthesis: It is used as an intermediate in the synthesis of complex peptides.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions, particularly in the investigation of protease activity.
Medical Research: this compound is used in the development of diagnostic assays and therapeutic agents.
Industrial Applications: It is employed in the production of peptide-based drugs and biochemical reagents.
Mecanismo De Acción
The mechanism of action of Z-His(Dnp)-OH involves its interaction with specific enzymes or receptors. The Dnp group acts as a chromophore, allowing for the detection and quantification of enzyme activity. The compound’s molecular targets include proteases and other enzymes that recognize the histidine residue.
Comparación Con Compuestos Similares
Similar Compounds
Z-His-OBzl: Nα-benzyloxycarbonyl-L-histidine benzyl ester.
Z-His-OH: Nα-benzyloxycarbonyl-L-histidine.
Uniqueness
Z-His(Dnp)-OH is unique due to the presence of the Dnp group, which provides a chromophoric property that is useful in analytical applications. This distinguishes it from other similar compounds that lack this feature.
Propiedades
Fórmula molecular |
C20H18N4O6 |
|---|---|
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
(2S)-3-[1-(4-nitrophenyl)imidazol-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C20H18N4O6/c25-19(26)18(22-20(27)30-12-14-4-2-1-3-5-14)10-15-11-23(13-21-15)16-6-8-17(9-7-16)24(28)29/h1-9,11,13,18H,10,12H2,(H,22,27)(H,25,26)/t18-/m0/s1 |
Clave InChI |
JNYFWOQWUHMFRU-SFHVURJKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN(C=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN(C=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


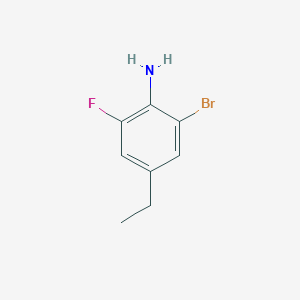
![(6-Amino-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13133307.png)
![Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)
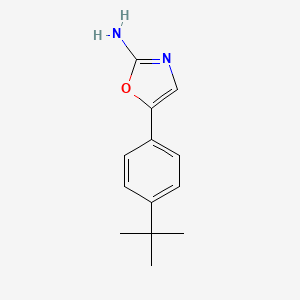
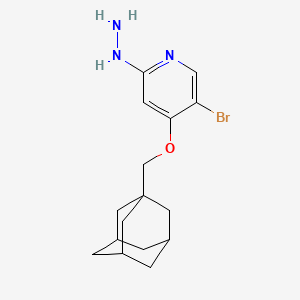
![Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B13133326.png)
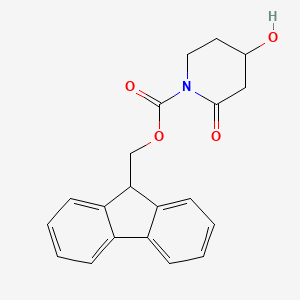

![15,15,30,30-Tetrakis(4-hexylphenyl)-5,8,12,20,23,27-hexathianonacyclo[16.12.0.03,16.04,14.06,13.07,11.019,29.021,28.022,26]triaconta-1(18),2,4(14),6(13),7(11),9,16,19(29),21(28),22(26),24-undecaene-9,24-dicarbaldehyde](/img/structure/B13133340.png)

